Enhanced Lipophilicity (cLogP) vs. 4,6-Dimethyl Analog to Modulate Membrane Permeability
N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide exhibits a lower predicted lipophilicity (XLogP3 = 2.2) compared to its 4,6-dimethyl-substituted analog, N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenoxypropanamide (XLogP3 = 2.7) . This difference of 0.5 log units suggests that the target compound may demonstrate superior aqueous solubility and a distinct permeability profile, which is critical for hit-to-lead optimization where balancing solubility and potency is essential .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenoxypropanamide (XLogP3 = 2.7) |
| Quantified Difference | Δ XLogP3 = -0.5 (lower lipophilicity) |
| Conditions | In silico prediction using XLogP3 algorithm; computed properties from PubChem data |
Why This Matters
For researchers prioritizing compounds with improved solubility for in vitro assays, this 0.5-unit lower logP directly translates to a predicted 3-fold increase in aqueous solubility, reducing the risk of compound precipitation.
- [1] PubChem. N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide (Predicted Data). Accessed 2026-05-06. View Source
- [2] Kuujia. Cas no 1796962-47-4 (N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-2-phenoxypropanamide) - Computed Properties. Accessed 2026-05-06. View Source
